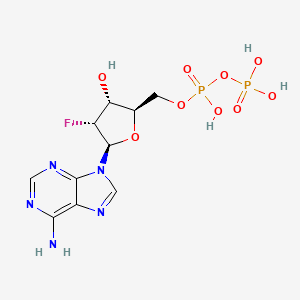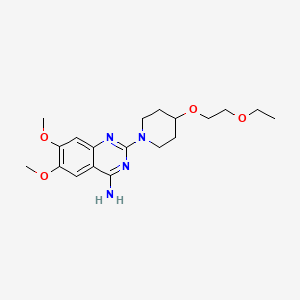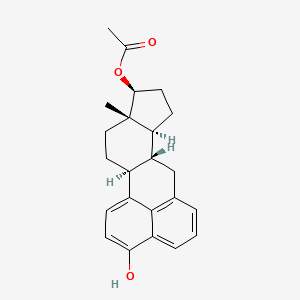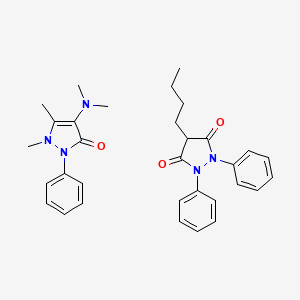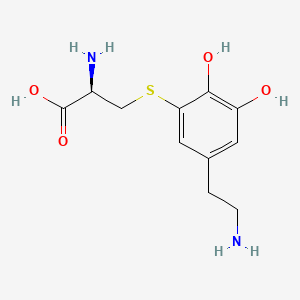
5-S-cysteinyldopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-S-Cysteinyldopamine is a S-conjugate.
科学的研究の応用
1. Role in Dopamine Autoxidation and Potential Implications in Neurodegenerative Disorders
5-S-cysteinyldopamine has been detected in various regions of the human brain, particularly in areas rich in dopamine, such as the caudate nucleus, putamen, globus pallidus, and substantia nigra. Its presence supports the hypothesis that dopamine undergoes autoxidation, leading to the formation of reactive quinones, which might play a role in cytotoxicity related to aging and degenerative brain disorders (Rosengren, Linder-Eliasson, & Carlsson, 2005).
2. Implications in Parkinson's Disease
Research indicates that this compound, formed by the oxidation of dopamine, could be relevant in the pathogenesis of Parkinson's disease. The compound is more easily oxidized than dopamine itself, and its interaction with cysteine may lead to neurotoxic compounds that contribute to the degeneration of nigrostriatal dopaminergic neurons, a key aspect of Parkinson's disease (Zhang & Dryhurst, 1994).
3. Occurrence in Various Mammalian Species
The 5-S-cysteinyl derivatives of dopamine have been identified in the brains of multiple mammalian species, suggesting a widespread biological role. These derivatives are especially concentrated in brain regions with high levels of dopamine, hinting at their potential involvement in dopamine metabolism and oxidative stress responses across different species (Fornstedt, Rosengren, & Carlsson, 1986).
4. Detection in Human Urine and Its Implications
This compound has been isolated and quantified in human urine, which indicates a non-specific oxidation of endogenous catechol derivatives in vivo. This finding is significant for understanding the metabolism of dopamine and related compounds in the human body (Carstam et al., 1990).
特性
CAS番号 |
99558-89-1 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
(2R)-2-amino-3-[5-(2-aminoethyl)-2,3-dihydroxyphenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)10(15)9(4-6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |
InChIキー |
BZYHBWCVRKSWDB-ZETCQYMHSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)O)N)CCN |
SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
正規SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)O)N)CCN |
その他のCAS番号 |
99558-89-1 |
同義語 |
5-S-cysteinyldopamine 5-SCDA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



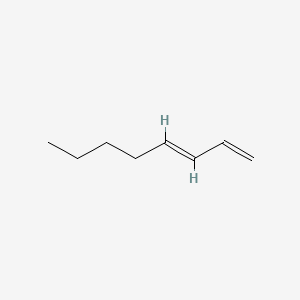
![2-Oxo-3-benzo[h][1]benzopyrancarboxylic acid ethyl ester](/img/structure/B1221256.png)


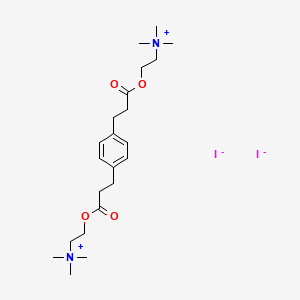
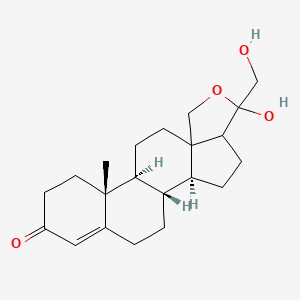

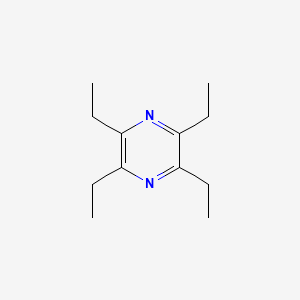
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)
